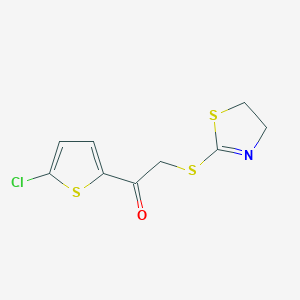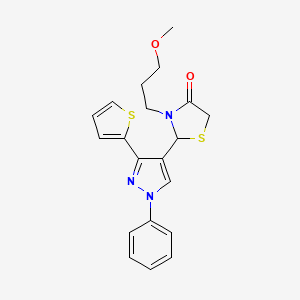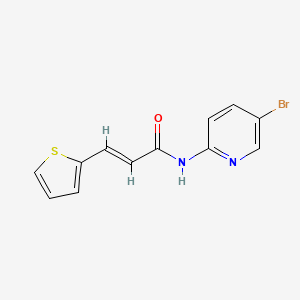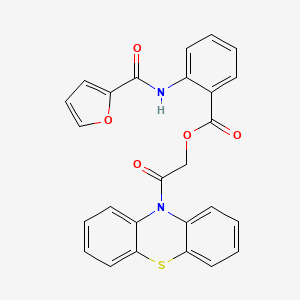![molecular formula C12H14N2O7 B10816046 {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is a complex organic compound that features a combination of oxolane, carbamoyl, and nitrofuran moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran ring suggests potential antimicrobial properties, while the oxolane and carbamoyl groups may contribute to its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate typically involves multiple steps:
Formation of the Oxolane Derivative: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Carbamoylation: The oxolane derivative is then reacted with a carbamoyl chloride in the presence of a base such as triethylamine to form the carbamoyl oxolane intermediate.
Nitrofuran Coupling: The final step involves coupling the carbamoyl oxolane intermediate with 5-nitrofuran-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various carbamoyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for developing new therapeutic agents, particularly for infections and inflammatory diseases.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets such as enzymes and microbial cell components. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The carbamoyl group may enhance binding affinity to specific proteins, thereby inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Oxolane Derivatives: Compounds containing the oxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is unique due to its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other nitrofuran and oxolane derivatives. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C12H14N2O7 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C12H14N2O7/c15-10(13-6-8-2-1-5-19-8)7-20-12(16)9-3-4-11(21-9)14(17)18/h3-4,8H,1-2,5-7H2,(H,13,15) |
InChI-Schlüssel |
ZHONJLIWJDULBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


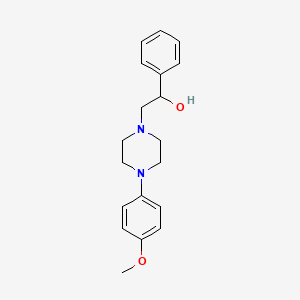
![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)

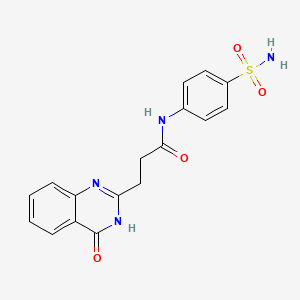
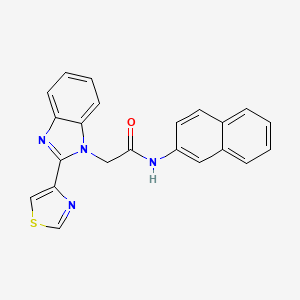
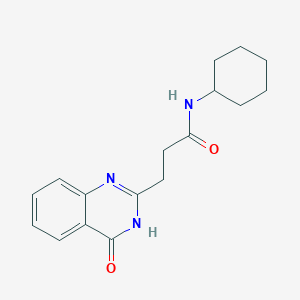

![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
